

Enantioselective Synthesis of (+)-Coccinine: Application Notes and Protocols

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Compound of Interest

Compound Name: (+)-Coccinine

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Abstract

(+)-Coccinine, a fascinating tricyclic alkaloid, is the N-oxide of precoccinelline, a defensive substance produced by ladybugs of the *Coccinella* genus. The unique perhydro-9b-azaphenalene core of these alkaloids, coupled with their biological activity as non-competitive inhibitors of nicotinic acetylcholine receptors (nAChRs), makes them compelling targets for organic synthesis and potential leads in drug discovery. This document provides detailed application notes and protocols for the enantioselective synthesis of **(+)-Coccinine**, based on a stereodivergent approach to its precursor, (+)-precoccinelline. The synthesis features a highly diastereoselective intramolecular aza-[3 + 3] annulation as a key step. Furthermore, the mechanism of action of coccinellid alkaloids on nAChRs is illustrated.

Introduction

The coccinellid alkaloids are a family of defensive chemicals utilized by ladybugs to deter predators. Their complex, stereochemically rich structures have presented a significant challenge and an attractive goal for synthetic chemists. An enantioselective synthesis is crucial for the preparation of optically pure material to enable detailed biological and pharmacological investigations. The following protocols are based on the stereodivergent synthesis of precoccinelline reported by Gerasyuto and Hsung, which provides a versatile route to various coccinellid alkaloids. The final step involves the N-oxidation of the synthesized (+)-precoccinelline to yield the target molecule, **(+)-Coccinine**.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of (+)-precoccinelline, the immediate precursor to **(+)-Coccinine**.

Step	Transformation	Reagents and Conditions	Product	Yield (%)	Enantiomeric Excess (%)
1	Asymmetric Michael Addition	1. (R)-2-amino-2'-hydroxy-1,1'-binaphthyl, CH ₂ Cl ₂ , -78 °C to rt; 2. Enone, -78 °C to rt	Chiral Michael Adduct	85	>98
2	Ketal Protection	Ethylene glycol, p-TsOH, Benzene, reflux	Ketal Protected Amine	95	-
3	Reductive Amination	1. Glutaraldehyde, NaBH(OAc) ₃ , CH ₂ Cl ₂ ; 2. H ₂ , Pd/C, MeOH	Piperidine Derivative	78	-
4	Intramolecular aza-[3 + 3] Annulation	1. Acrolein, CH ₂ Cl ₂ ; 2. TFA, CH ₂ Cl ₂ , 0 °C to rt	Tricyclic Core	75	-
5	Hydrogenation and Deprotection	H ₂ , Pd(OH) ₂ /C, EtOAc, HCl	(+)-Precoccinelline	92	>98
6	N-Oxidation	m-CPBA, CH ₂ Cl ₂ , 0 °C to rt	(+)-Coccinine	>95 (estimated)	-

Experimental Protocols

Key Experiment 1: Asymmetric Michael Addition

This protocol describes the crucial enantioselective step to establish the initial stereocenter.

Materials:

- (R)-2-amino-2'-hydroxy-1,1'-binaphthyl ((R)-NOBIN)
- Dichloromethane (CH₂Cl₂), anhydrous
- Appropriate α,β -unsaturated enone
- Standard glassware for inert atmosphere reactions

Procedure:

- To a solution of (R)-NOBIN (1.1 equivalents) in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add the α,β -unsaturated enone (1.0 equivalent).
- Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 12 hours.
- Quench the reaction with saturated aqueous NH₄Cl and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the chiral Michael adduct.
- Determine the enantiomeric excess by chiral HPLC analysis.

Key Experiment 2: Intramolecular aza-[3 + 3] Annulation

This protocol details the construction of the key tricyclic perhydro-9b-azaphenylene core.

Materials:

- Piperidine derivative from the previous step
- Acrolein
- Trifluoroacetic acid (TFA)
- Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

- To a solution of the piperidine derivative (1.0 equivalent) in anhydrous CH₂Cl₂, add acrolein (1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Cool the reaction mixture to 0 °C and add trifluoroacetic acid (2.0 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 16 hours.
- Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
- Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the residue by flash chromatography to yield the tricyclic core.

Key Experiment 3: N-Oxidation to (+)-Cocaine

This protocol describes the final oxidation step to yield the target molecule.

Materials:

- (+)-Precocainelline
- meta-Chloroperoxybenzoic acid (m-CPBA)

- Dichloromethane (CH_2Cl_2)

Procedure:

- Dissolve (+)-precoccinelline (1.0 equivalent) in CH_2Cl_2 and cool the solution to 0 °C.
- Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
- Upon completion, wash the reaction mixture with saturated aqueous NaHCO_3 and then with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain **(+)-Coccinine**. Further purification can be achieved by recrystallization if necessary.

Visualizations

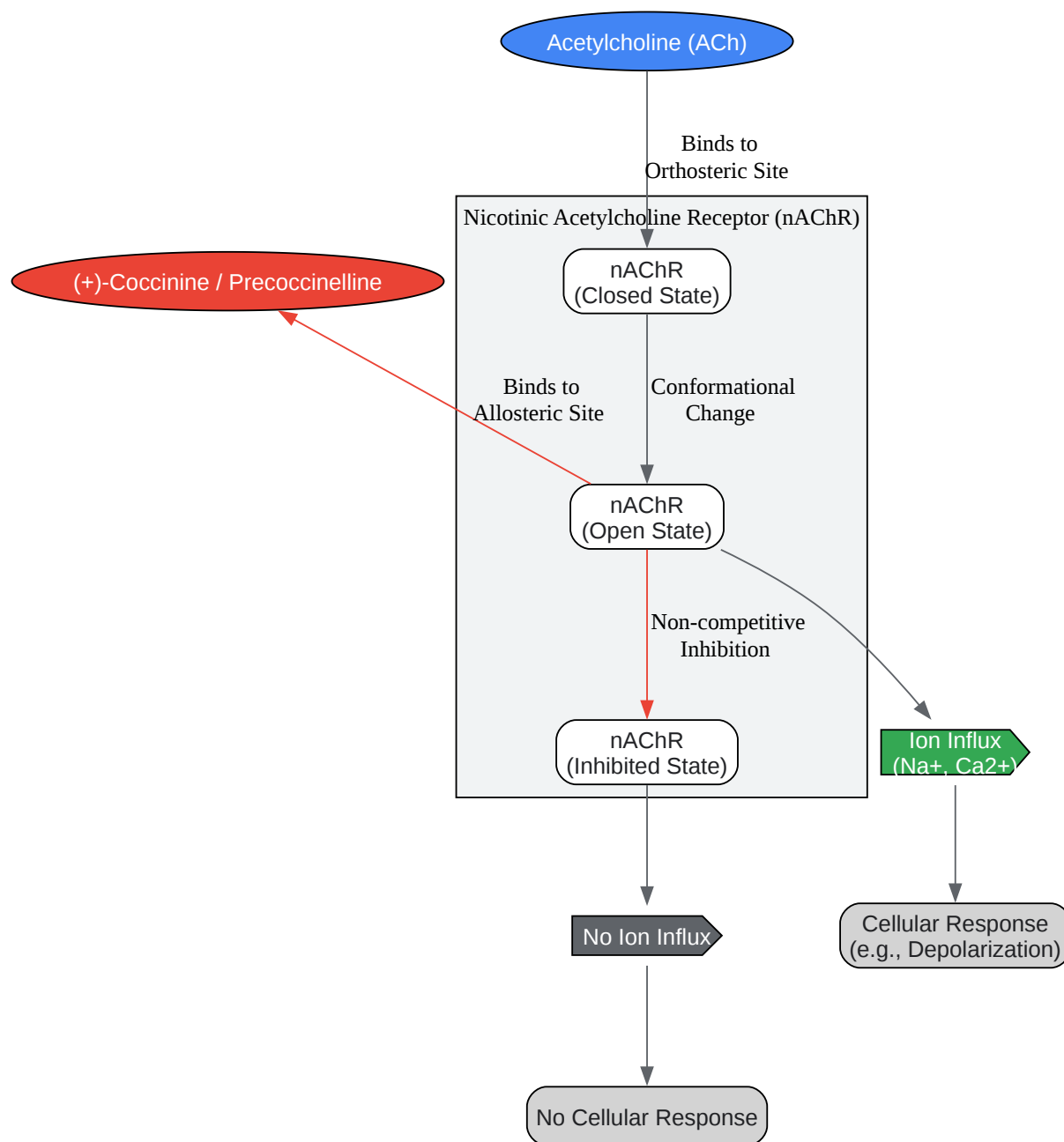
Synthetic Workflow for (+)-Coccinine



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Caption: Synthetic workflow for the enantioselective synthesis of **(+)-Coccinine**.

Signaling Pathway: Mechanism of Action of Coccinellid Alkaloids



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Caption: Non-competitive inhibition of the nicotinic acetylcholine receptor by **(+)-Cocaine**.

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